Distigmine bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

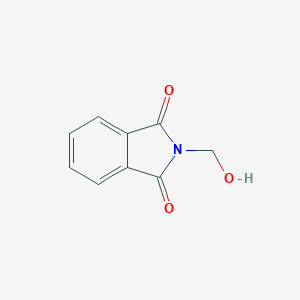

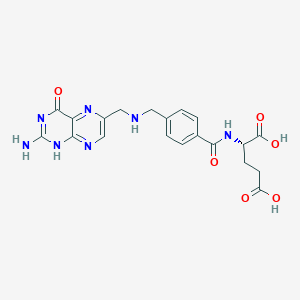

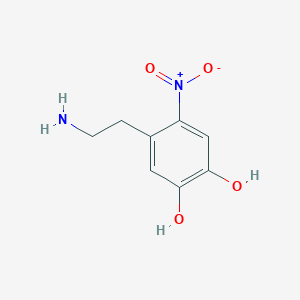

ジスティグミン臭化物は、副交感神経系の作用を模倣する副交感神経刺激薬です。 それは、ムスカリン受容体の作動薬結合部位に直接かつ競合的に結合する、長時間にわたる可逆的なカルバモイルコリンエステラーゼ阻害剤です 。 ジスティグミン臭化物は、重症筋無力症や膀胱無力症などの状態の治療によく使用されます .

科学的研究の応用

Distigmine bromide has several scientific research applications, including:

Biology: It is used to study the effects of cholinesterase inhibition on various biological systems, including the nervous system and the urinary tract

Medicine: It is used to treat conditions such as myasthenia gravis and underactive bladder by improving detrusor function and restoring normal voiding patterns

Industry: It is used in the development of new drugs and therapeutic agents that target cholinesterase enzymes.

作用機序

ジスティグミン臭化物は、神経伝達物質アセチルコリンを分解する酵素であるアセチルコリンエステラーゼを阻害することによって作用します 。 この酵素を阻害することにより、ジスティグミン臭化物はシナプス間隙におけるアセチルコリンのレベルを高め、コリン作動性伝達の強化につながります 。 これにより、筋肉の収縮が強化され、膀胱機能が改善されます .

類似化合物の比較

ジスティグミン臭化物は、ピリドスチグミンやネオスチグミンなどの他のコリンエステラーゼ阻害剤と類似しています 。 それは、より長い作用時間と、薬物の蓄積によるコリン作動性危機を起こすリスクが高いです 。 そのため、ピリドスチグミンやネオスチグミンと比較して、重症筋無力症の治療にはあまり使用されていません .

類似化合物

- ピリドスチグミン

- ネオスチグミン

- フィゾスチグミン

生化学分析

Biochemical Properties

Distigmine bromide is an anticholinergic drug and a long-acting reversible carbamate cholinesterase inhibitor . It binds directly and competitively to the agonist binding sites of muscarinic receptors . This interaction with muscarinic receptors is crucial for its role in biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to improve detrusor function, thereby restoring normal voiding patterns in patients suffering from detrusor underactivity . This influence on cell function suggests that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a long-acting reversible carbamate cholinesterase inhibitor . It binds directly and competitively to the agonist binding sites of muscarinic receptors . This binding interaction with biomolecules leads to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are characterized by its longer duration of action compared to similar drugs

Metabolic Pathways

Given its role as a cholinesterase inhibitor, it is likely to interact with enzymes or cofactors involved in cholinergic neurotransmission .

Transport and Distribution

Given its role in improving detrusor function, it is likely to interact with transporters or binding proteins in the urinary tract .

Subcellular Localization

Given its role as a cholinesterase inhibitor, it is likely to be involved in processes at the synaptic cleft where acetylcholine is broken down .

準備方法

ジスティグミン臭化物の調製には、いくつかの合成経路と反応条件が含まれます。 1つの方法は、臭素の存在下で1-メチルピリジニウム-3-イルカルバメートを6-アミノヘキシルカルバメートと反応させてジ臭化物塩を形成することです 。 工業生産方法では、最適化された反応条件と精製プロセスを通じて、高純度と高収率を達成することに重点が置かれています .

化学反応の分析

ジスティグミン臭化物は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。

還元: この反応は、水素の添加または酸素の除去を伴います。一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムがあります。

置換: この反応は、1つの原子または原子団を別の原子または原子団に置き換えることを伴います。一般的な試薬には、ハロゲンや求核剤があります。

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .

科学研究への応用

ジスティグミン臭化物は、次のようないくつかの科学研究への応用があります。

類似化合物との比較

Distigmine bromide is similar to other cholinesterase inhibitors such as pyridostigmine and neostigmine . it has a longer duration of action and a greater risk of causing cholinergic crisis due to drug accumulation . This makes it less commonly used for treating myasthenia gravis compared to pyridostigmine and neostigmine .

Similar Compounds

- Pyridostigmine

- Neostigmine

- Physostigmine

This compound’s uniqueness lies in its longer duration of action and its specific applications in treating underactive bladder .

特性

CAS番号 |

15876-67-2 |

|---|---|

分子式 |

C22H32BrN4O4+ |

分子量 |

496.4 g/mol |

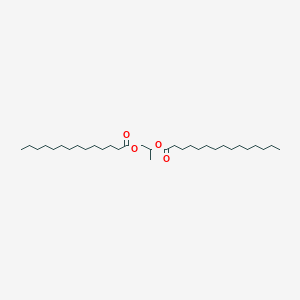

IUPAC名 |

(1-methylpyridin-1-ium-3-yl) N-methyl-N-[6-[methyl-(1-methylpyridin-1-ium-3-yl)oxycarbonylamino]hexyl]carbamate;bromide |

InChI |

InChI=1S/C22H32N4O4.BrH/c1-23-13-9-11-19(17-23)29-21(27)25(3)15-7-5-6-8-16-26(4)22(28)30-20-12-10-14-24(2)18-20;/h9-14,17-18H,5-8,15-16H2,1-4H3;1H/q+2;/p-1 |

InChIキー |

LLBGBWBRSZGPQK-UHFFFAOYSA-M |

SMILES |

C[N+]1=CC=CC(=C1)OC(=O)N(C)CCCCCCN(C)C(=O)OC2=C[N+](=CC=C2)C.[Br-].[Br-] |

正規SMILES |

C[N+]1=CC=CC(=C1)OC(=O)N(C)CCCCCCN(C)C(=O)OC2=C[N+](=CC=C2)C.[Br-] |

Key on ui other cas no. |

15876-67-2 |

ピクトグラム |

Acute Toxic |

同義語 |

Hexamethylenebis[methylcarbamate] 3-Hydroxy-1-methylpyridinium Bromide; 3,3’-[1,6-Hexanediylbis[(methylimino)carbonyl]oxy]bis[1-methyl-pyridinium Dibromide; BC 51; Distigmine Dibromide; Hexamarium; N,N’-Hexamethylenebis(3-N-methylcarbamoxy-1-methylpy |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)

![(1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one](/img/structure/B31609.png)